molecular formula C14H13N3O3 B6632141 3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid

3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid

Cat. No. B6632141
M. Wt: 271.27 g/mol
InChI Key: AOEZKMUUMFZZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid, also known as AMCA, is a chemical compound that has been widely used in scientific research. It is a derivative of 3-aminopyridine and benzoic acid, and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid has been widely used in scientific research as a fluorescent probe for the detection of proteases, such as trypsin and chymotrypsin. It has also been used as a substrate for the measurement of enzyme activity, such as in the determination of carboxypeptidase A activity. In addition, 3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid has been used as a pH indicator and as a ligand for the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid is based on its ability to act as a substrate for enzymes that cleave the amide bond between the amino group of the pyridine moiety and the carboxyl group of the benzoic acid moiety. Upon cleavage, the amino group of the pyridine moiety becomes protonated, resulting in a shift in the fluorescence emission spectrum of 3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid. This shift can be used to monitor enzymatic activity or to detect protease activity.
Biochemical and Physiological Effects:
3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid in lab experiments is its high sensitivity and specificity for the detection of proteases and enzyme activity. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using 3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid is its relatively high cost compared to other fluorescent probes. In addition, its use may be limited by its susceptibility to photobleaching and its potential toxicity to cells.

Future Directions

There are several future directions for research on 3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid. One area of research could be the development of new derivatives of 3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid with improved sensitivity and selectivity for the detection of specific proteases or enzymes. Another area of research could be the investigation of the potential therapeutic applications of 3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid in the treatment of cancer and inflammatory diseases. Finally, the use of 3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid in the development of biosensors for the detection of proteases and enzyme activity could also be explored.

Synthesis Methods

3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid can be synthesized through a multi-step process that involves the reaction of 3-aminopyridine with benzoic acid. The first step involves the protection of the amino group of 3-aminopyridine with a suitable protecting group, such as benzyl or tert-butyloxycarbonyl (BOC). The protected 3-aminopyridine is then reacted with benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product, 3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid. The protecting group is then removed to obtain the final product.

properties

IUPAC Name

3-[[(3-aminopyridine-2-carbonyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c15-11-5-2-6-16-12(11)13(18)17-8-9-3-1-4-10(7-9)14(19)20/h1-7H,8,15H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEZKMUUMFZZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid

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